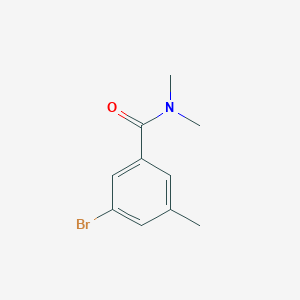![molecular formula C12H12BrNO3 B1411768 (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 1158094-67-7](/img/structure/B1411768.png)
(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid
Overview
Description
(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a bromo-substituted aromatic ring and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Aromatic Substitution:
Amidation: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable precursor.
Enone Formation: The enone moiety is formed through a condensation reaction, often involving an aldehyde or ketone with an appropriate enolate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromo-substituted aromatic ring and the enone moiety can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: This compound also contains a bromo group and an amino group, but lacks the enone moiety.
2-Bromo-5-methylpyridine: Similar in having a bromo-substituted aromatic ring, but with a different functional group arrangement.
Properties
IUPAC Name |
(Z)-4-(4-bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-5-9(13)6-8(2)12(7)14-10(15)3-4-11(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGRCNMUAVFOBA-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C\C(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


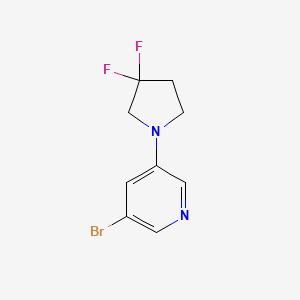
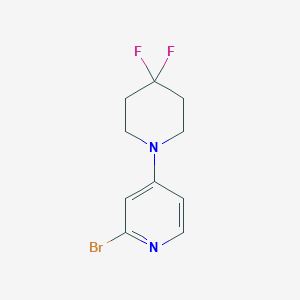
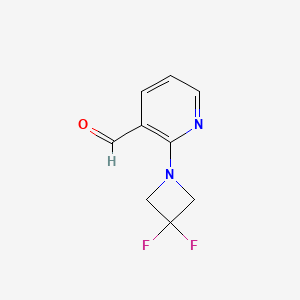
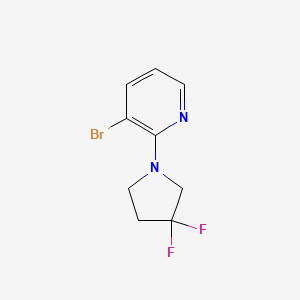
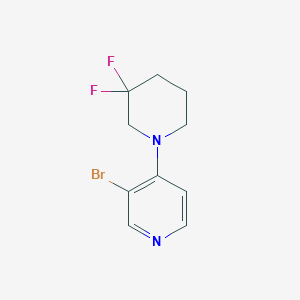
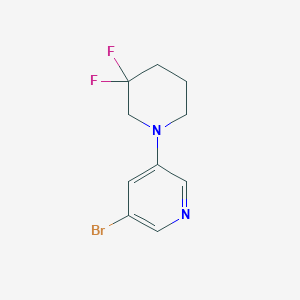
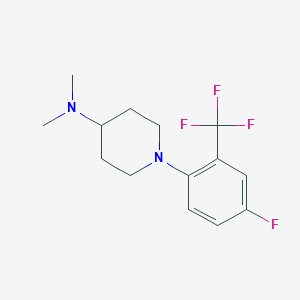
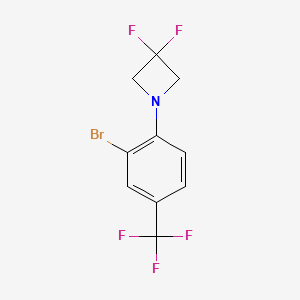
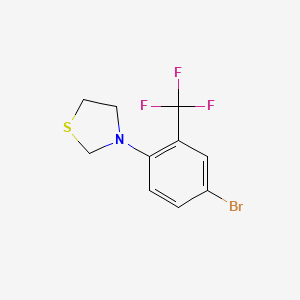
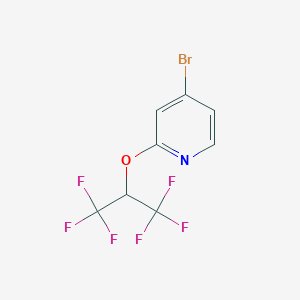
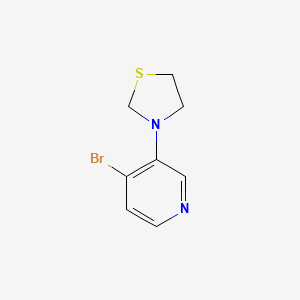
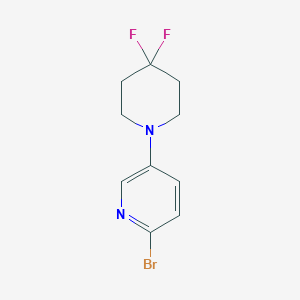
![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)
